molecular formula C32H49Cl2NO3PPdS- B6309803 Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98% CAS No. 1445086-12-3

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98%

Cat. No. B6309803
CAS RN: 1445086-12-3
M. Wt: 736.1 g/mol
InChI Key: DXWSVUBOOZZYRY-UHFFFAOYSA-N
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Description

“Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct” is a palladium precatalyst . It is also known as “PCy3 Palladacycle Gen. 3” and has a CAS number of 1445086-12-3 . The molecular formula is C31H46NO3PPdS and the molecular weight is 650.16 . It is an off-white to beige powder .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C31H46NO3PPdS . Unfortunately, the search results do not provide a detailed structural analysis.


Chemical Reactions Analysis

This compound is a useful catalyst for various cross-coupling reactions . It is particularly used in Suzuki, Kumada, Negishi, and Buchwald coupling reactions .


Physical And Chemical Properties Analysis

This compound is an off-white to beige powder . It has a molecular weight of 650.16 . The melting point is 219-224 °C, with decomposition .

Scientific Research Applications

  • Synthesis of Heteroaromatic Compounds : This compound plays a crucial role in the synthesis of heteroaromatic compounds, particularly in the formation of 1-methylsulfonyl-indoles, which are valuable in pharmaceutical and material science research (Sakamoto et al., 1988).

  • Catalysis in Suzuki Coupling Reactions : It's effective in catalyzing Suzuki cross-coupling reactions, demonstrating its utility in the creation of biaryl compounds, which are essential in various organic synthesis processes (Gong et al., 2005).

  • Aminocarbonylation Reactions : The compound is also used in aminocarbonylation reactions, showcasing its versatility in chemical synthesis, particularly in the production of amides (Matteoli et al., 2004).

  • Formation of Self-Assemblies in Material Science : It contributes to the creation of three-dimensional self-assemblies in material science, which has implications in nanotechnology and the development of new materials (Shankar et al., 2011).

  • Applications in Organometallic Chemistry : Research has shown its utility in vibrational, NMR, and crystallographic studies in organometallic chemistry, adding to our understanding of molecular structures and interactions (Apperley et al., 2001).

  • Synthesis of Organophosphine Compounds : It plays a role in synthesizing organophosphine compounds, which are critical in various chemical reactions and processes (Zhang et al., 2008).

Mechanism of Action

Target of Action

The primary target of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct is organic compounds that are involved in various coupling reactions . The compound acts as a catalyst, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The compound interacts with its targets by accelerating the rate of coupling reactions. It does this by providing a suitable environment for the reaction to occur, reducing the activation energy required for the reaction . This results in the formation of new bonds between organic compounds .

Biochemical Pathways

The compound affects several biochemical pathways, particularly those involving Suzuki, Kumada, Negishi, and Buchwald coupling reactions . These reactions are crucial for the synthesis of various organic compounds. The downstream effects include the formation of new organic compounds with desired properties .

Pharmacokinetics

Its impact on bioavailability is significant in the context of chemical reactions, as it increases the rate at which reactions occur, thereby making the desired products more readily available .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new organic compounds through the facilitation of coupling reactions . This results in the synthesis of compounds with desired properties, which can be used in various applications in the field of organic chemistry .

properties

IUPAC Name

dichloromethane;methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSVUBOOZZYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49Cl2NO3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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